Superior PA Pocket Displacement Affinity (Kdisp) Compared to Isomeric Analog AF-864 (27)
HC-258 (compound 26) completely displaces bodipy-palmitic acid (PA) from the TEAD4 palmitoylation pocket in a fluorescence polarization (FP) assay with a Kdisp of 3.6 μM [1]. In the same assay, the ortho-acrylamide isomer AF-864 (compound 27) exhibited a Kdisp greater than 20 μM and only achieved partial covalent bond formation with TEAD4 [2]. The 5.6-fold or greater improvement in binding affinity demonstrates that the meta-substitution pattern of HC-258 yields substantially stronger target engagement than the ortho-substituted analog.
| Evidence Dimension | TEAD4 PA pocket displacement affinity (Kdisp) |
|---|---|
| Target Compound Data | Kdisp = 3.6 μM |
| Comparator Or Baseline | AF-864 (compound 27): Kdisp >20 μM |
| Quantified Difference | ≥5.6-fold improvement in Kdisp |
| Conditions | Fluorescence polarization (FP) displacement assay using bodipy-PA probe and TEAD4 protein |
Why This Matters
Procurement decisions for TEAD tool compounds should prioritize ligands with validated target engagement metrics, as weaker binders (>20 μM) may fail to saturate the palmitoylation pocket at achievable intracellular concentrations.
- [1] Fnaiche A, Chan HC, Paquin A, González Suárez N, Vu V, Li F, Allali-Hassani A, Cao MA, Szewczyk MM, Bolotokova A, Allemand F, Gelin M, Barsyte-Lovejoy D, Santhakumar V, Vedadi M, Guichou JF, Annabi B, Gagnon A. Development of HC-258, a Covalent Acrylamide TEAD Inhibitor That Reduces Gene Expression and Cell Migration. ACS Med Chem Lett. 2023;14(12):1746–1753. View Source
- [2] Fnaiche A, et al. ACS Med Chem Lett. 2023;14(12):1746–1753. Supporting Information: Figure 5B. View Source
